molecular formula C18H14N2O B15300594 3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol

3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol

Katalognummer: B15300594
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: GMQUIRARQGLGTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core structure with an ethynylphenyl group and an amino methyl group, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and environmental sustainability . These methods are designed to optimize yield and reduce the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(((3-Ethynylphenyl)amino)methyl)quinolin-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethynylphenyl and amino methyl groups make it more versatile and potentially more potent in various applications compared to simpler quinoline derivatives .

Eigenschaften

Molekularformel

C18H14N2O

Molekulargewicht

274.3 g/mol

IUPAC-Name

3-[(3-ethynylanilino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C18H14N2O/c1-2-13-6-5-8-16(10-13)19-12-15-11-14-7-3-4-9-17(14)20-18(15)21/h1,3-11,19H,12H2,(H,20,21)

InChI-Schlüssel

GMQUIRARQGLGTG-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC=C1)NCC2=CC3=CC=CC=C3NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.